Coluracetam

Catalog No.
S524190
CAS No.
135463-81-9
M.F
C19H23N3O3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coluracetam

CAS Number

135463-81-9

Product Name

Coluracetam

IUPAC Name

N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23)

InChI Key

PSPGQHXMUKWNDI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(2-oxypyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro(2,3-b)quinolin-4-yl)acetoamide, MKC 231, MKC-231

Canonical SMILES

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C

The exact mass of the compound Coluracetam is 341.1739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Coluracetam (MKC-231) is a highly specialized pyrrolidinone derivative distinguished from the broader racetam class by its targeted enhancement of the high-affinity choline uptake (HACU) system. Unlike first-generation racetams that exhibit high aqueous solubility and require massive dosing, coluracetam is highly lipophilic, demonstrating low aqueous solubility (approximately 0.4 mg/mL) but excellent solubility in organic solvents such as DMSO (up to 20 mg/mL) . This distinct physicochemical profile, combined with its quantified binding affinity for the CHT1 choline transporter, makes it a critical procurement choice for laboratories and formulators requiring a potent, lipid-compatible cholinergic modulator rather than a generic AMPA-modulating racetam[1].

Substituting coluracetam with a baseline racetam like piracetam or a direct precursor like choline chloride fundamentally fails in targeted cholinergic assays and lipophilic formulations. Piracetam primarily modulates AMPA receptors and does not significantly alter the rate-limiting maximum velocity (Vmax) of choline uptake at the synaptic membrane [1]. Conversely, flooding a system with choline chloride only supplies the substrate; it cannot overcome the CHT1 transporter bottleneck in neurotoxin-impaired models. Coluracetam is required because it actively upregulates CHT1 transporter trafficking to the synaptic membrane [2]. Furthermore, attempting to substitute coluracetam with piracetam in lipid-based drug delivery systems results in phase separation, as piracetam is highly hydrophilic (water solubility >700 mg/mL) while coluracetam requires lipophilic or organic solvent environments .

Quantitative Upregulation of High-Affinity Choline Uptake Capacity (Vmax)

In AF64A-induced cholinergic deficit models, standard precursor supplementation fails to restore function due to transporter bottlenecks. Coluracetam directly addresses this by increasing the maximum velocity (Vmax) of high-affinity choline uptake. Experimental data demonstrates that coluracetam treatment yields a 1.6-fold increase in HACU Vmax and a 1.7-fold increase in the Bmax of [3H]-HC-3 binding sites compared to the impaired baseline [1]. This confirms that coluracetam actively increases the number of functional CHT1 transporters at the synaptic membrane, a mechanism entirely absent in baseline racetams [2].

Evidence DimensionTransporter capacity (Vmax) and binding sites (Bmax)
Target Compound DataColuracetam (MKC-231) yields a 1.6-fold Vmax increase and 1.7-fold Bmax increase
Comparator Or BaselineAF64A-impaired baseline (Vehicle)
Quantified Difference60% increase in uptake velocity and 70% increase in transporter binding sites
ConditionsRat hippocampal synaptosomes following intracerebroventricular AF64A injection

This quantitative restoration of transporter capacity makes coluracetam the mandatory selection for researchers needing to reverse cholinergic bottlenecks rather than merely supplying excess choline substrate.

Superior API Mass Efficiency via Ultra-Low Dosing Requirements

For procurement teams and formulators, active pharmaceutical ingredient (API) mass dictates vehicle volume and delivery system feasibility. Coluracetam demonstrates profound potency advantages over the class baseline, piracetam. In vivo rodent models show coluracetam achieves cholinergic restoration at oral doses of 1.0 to 3.0 mg/kg . In stark contrast, piracetam typically requires oral doses ranging from 200 mg/kg to 500 mg/kg to elicit measurable behavioral or neurological changes[1]. This represents an approximate 100-fold to 150-fold reduction in required API mass.

Evidence DimensionEffective oral dose in rodent models
Target Compound DataColuracetam (1.0 - 3.0 mg/kg)
Comparator Or BaselinePiracetam (~200 - 500 mg/kg)
Quantified Difference>100-fold reduction in required API mass for behavioral efficacy
ConditionsOral administration in murine cognitive deficit models

The >100-fold reduction in required API mass allows formulators to utilize low-volume delivery systems, such as lipid nanoparticles or micro-capsules, which are physically impossible with high-dose generic racetams.

Lipophilic Processability and Organic Solvent Compatibility

The physicochemical properties of coluracetam strictly dictate its processability. Unlike piracetam, which is highly hydrophilic and achieves aqueous solubility exceeding 700 mg/mL, coluracetam is distinctly lipophilic. It exhibits low aqueous solubility (approx. 0.4 mg/mL) but achieves high solubility in organic solvents, reaching 20 mg/mL in DMSO and 2 mg/mL in ethanol. This inverted solubility profile compared to generic racetams means coluracetam is specifically suited for lipid-based formulations, non-aqueous high-throughput screening assays, and hydrophobic matrix embedding .

Evidence DimensionSolvent partition and solubility limits
Target Compound DataColuracetam (DMSO: 20 mg/mL; Water: ~0.4 mg/mL)
Comparator Or BaselinePiracetam (Water: >700 mg/mL; highly hydrophilic)
Quantified DifferenceColuracetam is highly soluble in organic solvents and nearly insoluble in water, opposite to the baseline racetam.
ConditionsStandard ambient temperature and pressure (SATP) solubility assays

Procurement for organic-solvent-based assays or lipid-carrier formulations must select coluracetam, as standard water-soluble racetams will fail to partition correctly or precipitate out of solution.

Cholinergic Deficit Modeling and Transporter Assays

Because coluracetam specifically increases the Vmax of HACU and upregulates CHT1 transporter trafficking, it is the premier reference standard for in vitro and in vivo models of cholinergic neurotoxicity (e.g., AF64A-induced impairment). Laboratories must procure coluracetam over generic racetams to specifically isolate and measure high-affinity choline transporter recovery [1].

Low-Volume Lipid-Based Formulation Development

The combination of coluracetam's extreme potency (1-3 mg/kg efficacy) and its lipophilic solubility profile (soluble in DMSO and lipids, insoluble in water) makes it the ideal candidate for advanced, low-volume drug delivery systems. Formulators developing lipid nanoparticles (LNPs) or hydrophobic polymer matrices can successfully embed coluracetam, whereas the mass requirements and hydrophilicity of piracetam would cause formulation failure .

Non-Aqueous High-Throughput Screening (HTS)

In industrial screening environments where test compounds must be dissolved in DMSO libraries, coluracetam's high solubility in DMSO (20 mg/mL) ensures stable, precipitation-free stock solutions. This processability advantage allows consistent dosing in automated liquid handling systems, avoiding the crystallization issues common with highly polar analogs in organic solvents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.17394160 Da

Monoisotopic Mass

341.17394160 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V6FL6O5GR7

Other CAS

135463-81-9

Wikipedia

Coluracetam

Dates

Last modified: 08-15-2023
1: Takashina K, Bessho T, Mori R, Kawai K, Eguchi J, Saito K. MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake. J Neural Transm (Vienna). 2008 Jul;115(7):1037-46. doi: 10.1007/s00702-008-0049-0. PubMed PMID: 18461273.
2: Bessho T, Takashina K, Eguchi J, Komatsu T, Saito K. MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats. J Neural Transm (Vienna). 2008 Jul;115(7):1019-25. doi: 10.1007/s00702-008-0053-4. PubMed PMID: 18461272.
3: Takashina K, Bessho T, Mori R, Eguchi J, Saito K. MKC-231, a choline uptake enhancer: (2) Effect on synthesis and release of acetylcholine in AF64A-treated rats. J Neural Transm (Vienna). 2008 Jul;115(7):1027-35. doi: 10.1007/s00702-008-0048-1. PubMed PMID: 18446264.
4: Shirayama Y, Yamamoto A, Nishimura T, Katayama S, Kawahara R. Subsequent exposure to the choline uptake enhancer MKC-231 antagonizes phencyclidine-induced behavioral deficits and reduction in septal cholinergic neurons in rats. Eur Neuropsychopharmacol. 2007 Sep;17(9):616-26. PubMed PMID: 17467960.
5: Uemura K, Yoshioka S, Surina-Baumgartner DM, Tamagawa T, Miura H, Ueda M, Tamaya N, Iguchi A, Hotta N. Central nervous system-mediated hyperglycemic effects of NIK-247, a cholinesterase inhibitor, and MKC-231, a choline uptake enhancer, in rats. Jpn J Pharmacol. 1999 Jan;79(1):113-5. PubMed PMID: 10082325.
6: Akaike A, Maeda T, Kaneko S, Tamura Y. Protective effect of MKC-231, a novel high affinity choline uptake enhancer, on glutamate cytotoxicity in cultured cortical neurons. Jpn J Pharmacol. 1998 Feb;76(2):219-22. PubMed PMID: 9541286.
7: Bessho T, Takashina K, Tabata R, Ohshima C, Chaki H, Yamabe H, Egawa M, Tobe A, Saito K. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats. Arzneimittelforschung. 1996 Apr;46(4):369-73. PubMed PMID: 8740080.
8: Murai S, Saito H, Abe E, Masuda Y, Odashima J, Itoh T. MKC-231, a choline uptake enhancer, ameliorates working memory deficits and decreased hippocampal acetylcholine induced by ethylcholine aziridinium ion in mice. J Neural Transm Gen Sect. 1994;98(1):1-13. PubMed PMID: 7710736.

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